3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol
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Overview
Description
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol is a complex organic compound with a unique structure that includes two oxolane rings and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol typically involves the reaction of 2,2,5,5-tetramethyloxolane with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyloxolane: A simpler compound with a similar oxolane ring structure.
3-Aminomethyl-oxolane: Contains an amino group and an oxolane ring, similar to the target compound.
Oxolane-3-ol: A basic oxolane derivative with a hydroxyl group.
Uniqueness
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol is unique due to its combination of two oxolane rings and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2)7-10(12(3,4)17-11)14-8-13(15)5-6-16-9-13/h10,14-15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHPDPYHLXVQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCC2(CCOC2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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